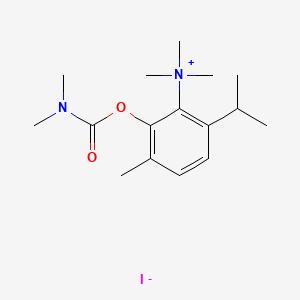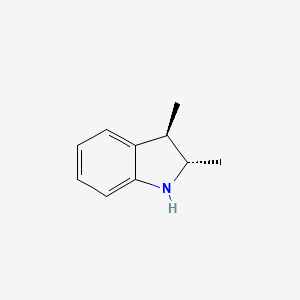
4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylamino group, a methoxy group, and a piperidinyl group attached to a benzamide backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using dimethyl sulfate or methyl iodide in the presence of a base.
Piperidinylation: The piperidinyl group is attached through a nucleophilic substitution reaction, where the benzyl chloride reacts with piperidine.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- **4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide
- **4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide acetate
- **4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide sulfate
Uniqueness
4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Propiedades
Número CAS |
63639-55-4 |
|---|---|
Fórmula molecular |
C22H28ClN3O3 |
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
4-acetamido-N-(1-benzylpiperidin-1-ium-4-yl)-2-methoxybenzamide;chloride |
InChI |
InChI=1S/C22H27N3O3.ClH/c1-16(26)23-19-8-9-20(21(14-19)28-2)22(27)24-18-10-12-25(13-11-18)15-17-6-4-3-5-7-17;/h3-9,14,18H,10-13,15H2,1-2H3,(H,23,26)(H,24,27);1H |
Clave InChI |
VJALSXPGRAWJMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4Z)-4-[(5-carboxy-3,3-dimethyl-1-octylindol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethyl-3,3-dimethylindol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B13774785.png)

![4-[4-(Octyloxy)benzene-1-sulfonyl]phenol](/img/structure/B13774792.png)

![2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone](/img/structure/B13774800.png)


![1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide](/img/structure/B13774824.png)


